molecular formula C32H56O8Sn B1591723 2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)- CAS No. 25168-21-2

2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-

Cat. No.: B1591723
CAS No.: 25168-21-2
M. Wt: 687.5 g/mol
InChI Key: VLQWDCKTDZZUSU-KKUWAICFSA-L
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Description

FTIR Analysis

The infrared spectrum (Figure 1) features:

  • C=O stretching : 1710 cm⁻¹ (ester carbonyl)
  • Sn–O vibrations : 560 cm⁻¹
  • C=C stretching : 1610 cm⁻¹ (conjugated diene)

NMR Spectroscopy

¹H NMR (CDCl₃, 400 MHz) :

  • δ 6.29 ppm: Doublet (J = 12.1 Hz) for CH=CH protons (Z-configuration)
  • δ 4.12 ppm: Multiplet for OCH₂ groups in isooctyl chains
  • δ 1.20–1.60 ppm: Overlapping signals for butyl and isooctyl alkyl chains

¹¹⁹Sn NMR :

  • δ 150 ppm: Characteristic of dibutyltin(IV) centers

Mass Spectrometry

  • Molecular Ion Peak : m/z 687.49 (C₃₂H₅₆O₈Sn⁺)
  • Fragmentation :
    • m/z 345.25: Loss of one isooctyl maleate moiety
    • m/z 179.08: Dibutyltin fragment (C₈H₁₈Sn⁺)

Computational Chemistry Approaches to Molecular Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level provide insights into electronic and geometric properties :

Optimized Geometry :

  • Sn–O bond length : 2.10 Å (theoretical) vs. 2.08 Å (experimental)
  • Dihedral angles : 0° for the (2Z,2'Z) configuration, confirming planarity

Frontier Molecular Orbitals :

Orbital Energy (eV) Localization
HOMO -6.12 Conjugated diene system
LUMO -1.98 Tin-centered d-orbitals

The small HOMO-LUMO gap (4.14 eV ) suggests high reactivity, particularly in Lewis acid-catalyzed transformations .

Table 1 : Comparative spectroscopic and computational data for the compound.

Parameter Experimental Value Theoretical Value
Sn–O Bond Length (Å) 2.08 2.10
C=O Stretching (cm⁻¹) 1710 1705
HOMO-LUMO Gap (eV) - 4.14

Properties

IUPAC Name

4-O-[dibutyl-[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;2*1-3-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*8-7-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQWDCKTDZZUSU-KKUWAICFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](OC(=O)/C=C\C(=O)OCCCCCC(C)C)(OC(=O)/C=C\C(=O)OCCCCCC(C)C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56O8Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisooctyl ester
Source EPA Chemicals under the TSCA
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CAS No.

25168-21-2
Record name 2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisooctyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-diisooctyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisooctyl 4,4'-[(dibutylstannylene)bis(oxy)]bis[4-oxoisocrotonate]
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Biological Activity

2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)- is a complex organotin compound with the molecular formula C32H56O8SnC_{32}H_{56}O_8Sn and a molecular weight of approximately 687.5 g/mol. This compound is primarily studied for its potential biological activities and applications in various fields, including materials science and pharmacology.

PropertyValue
Molecular FormulaC32H56O8Sn
Molecular Weight687.5 g/mol
CAS Number25168-21-2
PurityTypically ≥ 95%
Hazard ClassificationIrritant; Health Hazard; Environmental Hazard

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, some relevant findings from related studies suggest potential applications and effects:

  • Antimicrobial Properties : Organotin compounds are known for their antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The presence of the dibutylstannylene moiety may confer similar properties to this compound.
  • Toxicological Data : Organotin compounds often exhibit toxicity towards aquatic organisms and can bioaccumulate in the environment. The GHS hazard classification indicates that this compound may pose health risks upon exposure, necessitating careful handling in research settings.
  • Pharmacokinetics : Research on the pharmacokinetics of organotin compounds suggests that they may influence lipid metabolism and could have implications for drug delivery systems due to their ability to form complexes with biological membranes.

Research Findings

Recent research has focused on synthetic routes and analytical methods for studying organotin compounds:

  • Synthetic Routes : Various synthetic pathways have been explored to create organotin esters with improved biological properties. For instance, modifications to the alkyl chains can influence solubility and bioavailability .
  • Analytical Techniques : High-performance liquid chromatography (HPLC) has been employed to analyze the purity and stability of organotin compounds, including this specific ester. This method allows for the effective separation of impurities which is crucial for biological testing .

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
One of the primary analytical applications of this compound is its separation and analysis using HPLC. The method involves:

  • Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid.
  • Mass Spectrometry Compatibility : For mass spectrometry applications, phosphoric acid can be replaced with formic acid to enhance detection sensitivity.

This method allows for the effective isolation of impurities and is suitable for pharmacokinetic studies, making it valuable in drug development and toxicological assessments .

Polymer Production

The compound is utilized as an intermediate in the synthesis of organotin polymers. These materials are known for their stability and resistance to degradation, making them suitable for various industrial applications such as coatings and sealants.

Agricultural Chemicals

Due to its organotin structure, this compound may find applications in the formulation of agricultural chemicals. Organotin compounds are often used as biocides and fungicides due to their antimicrobial properties.

Environmental Monitoring

The ability to analyze this compound through HPLC makes it useful in environmental monitoring. It can be detected in various matrices, including soil and water samples, helping assess contamination levels from industrial sources .

Case Study 1: Toxicological Assessment

A study evaluated the potential human health risks associated with dibutyltin compounds, including 2-butenoic acid derivatives. The findings indicated reproductive toxicity and immunotoxicity as significant concerns. The evaluation highlighted the need for stringent workplace safety measures when handling such compounds .

Case Study 2: Polymer Development

Research focused on developing new polymeric materials using organotin compounds demonstrated enhanced mechanical properties and thermal stability. These materials were tested for use in high-performance coatings that require durability under harsh conditions .

Chemical Reactions Analysis

Structural Determinants of Reactivity

The compound’s reactivity is governed by three key components:

  • Stannylene (Sn) center : Exhibits Lewis acidity, enabling coordination with nucleophiles or participation in redox processes .

  • Ester groups : Susceptible to hydrolysis, transesterification, or nucleophilic substitution .

  • Conjugated carbonyl systems : May engage in Diels-Alder reactions or Michael additions due to α,β-unsaturation .

Documented and Hypothesized Reactions

While direct experimental data on this compound’s reactions is limited, its structural analogs and functional groups suggest plausible pathways:

Hydrolysis

Reaction Type Conditions Products Evidence Basis
Ester hydrolysisAcidic (H₃O⁺) or basic (OH⁻)4-Oxo-2-butenoic acid + diisooctanolEster reactivity in similar organotin compounds
Stannylene-O bond cleavageAqueous mediaDibutyltin oxides + carboxylatesHydrolysis trends in dibutyltin analogs

Transesterification

Reagent Catalyst Product Application
Primary/secondary alcoholsAcid (H₂SO₄) or base (NaOEt)Isooctyl ester → alkyl ester derivativesFunctional group interchange in esters

Nucleophilic Substitution at Sn Center

Nucleophile Reaction Outcome Role of Sn Biological Relevance
Thiols (e.g., glutathione)Sn-S bond formationInteraction with biomoleculesToxicity studies in organotins
AminesCoordination complexesPotential catalytic intermediatesAnalogous Sn-amine systems

Oxidation/Reduction

Process Agents Product Stability Notes
Oxidation of Sn(II) → Sn(IV)H₂O₂, O₂Dibutylstannane oxidesRedox lability in stannylenes
Reduction of α,β-unsaturated esterH₂ (catalytic)Saturated ester derivativesConjugated system reactivity

Comparative Analysis with Analogous Compounds

Compound Key Structural Difference Reactivity Contrast
Dibutylstannylene bis(oxy)Lacks 4-oxo groupsReduced carbonyl-driven reactions
Stannous octoateSn(IV) center, no ester linkagesPrimarily a polymerization catalyst
Dioctylstannylene bis(maleate)Longer alkyl chains on SnEnhanced solubility in nonpolar media

Stability and Degradation Pathways

  • Thermal Degradation : Likely decomposes at >200°C, releasing Sn oxides and fragmented esters .

  • Photodegradation : Conjugated systems may undergo [2+2] cycloaddition under UV light .

  • Metabolic Fate : Ester hydrolysis in vivo could yield 4-oxo-2-butenoic acid, a metabolite with noted toxicological profiles .

Comparison with Similar Compounds

Dioctylstannylene Derivative (CAS 15571-60-5)

  • Structure : Similar backbone but with dioctyltin (C₈H₁₇) groups instead of dibutyltin (C₄H₉).
  • Molecular Weight : 575.33 g/mol (C₂₄H₄₀O₈Sn) vs. 675.3 g/mol for the dibutylstannylene-diisooctyl ester .
  • Toxicity : Higher acute toxicity (LD₅₀ = 2450 mg/kg in rats) compared to dibutyl analogues, attributed to increased lipophilicity from longer alkyl chains .

Didodecylstannylene Derivative (CAS 84029-64-1)

  • Structure : Features didodecyltin (C₁₂H₂₅) groups, increasing steric bulk.
  • Applications : Marketed for medicinal purposes, unlike the industrial focus of the dibutyl-diisooctyl variant .

Functional Group Analogues

Benzoic Acid Esters with Reactive Double Bonds ()

  • Structure : Aromatic esters (e.g., 4-(4-pentenyloxy)benzoic acid derivatives) with terminal alkenes.
  • Properties: Liquid crystalline behavior with broad nematic phases, unlike the non-mesogenic tin-based compound .
  • Applications : Designed for polymerizable liquid crystals (e.g., nematic elastomers), contrasting with the tin compound’s role as a stabilizer .

2-Butenoic Acid (Crotonic Acid) Base Compound

  • Structure : Lacks tin and ester groups; simpler α,β-unsaturated carboxylic acid.
  • Properties : Higher water solubility (vs. hydrophobic tin esters) and antimicrobial activity (EC₅₀ = 27.46–366.37 mg/L against P. parasitica) .

Physicochemical and Regulatory Comparisons

Property Target Compound Dioctylstannylene Derivative Didodecylstannylene Derivative
Molecular Weight 675.3 g/mol 575.33 g/mol ~900 g/mol (estimated)
Alkyl Groups Dibutyl + Diisooctyl Dioctyl Didodecyl
Toxicity (LD₅₀, rat) Not reported 2450 mg/kg No data
Regulatory Status TSCA-regulated Not specified Medicinal use

Research Findings and Gaps

  • Toxicity Data: Limited acute toxicity data for the target compound; extrapolation from structurally similar substances suggests moderate hazards .
  • Environmental Impact : Regulatory filings (e.g., EPA TSCA §721.10004) emphasize the need for exposure controls, reflecting persistence and bioaccumulation risks .
  • Synthetic Routes : and outline esterification and stannylene coupling methods, but optimization for industrial scale remains underreported.

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of this compound typically follows the established strategies for preparing organotin esters, particularly those involving the reaction of dialkyltin oxides or dialkyltin dichlorides with appropriate organic acids or esters.

Stepwise Synthesis Overview
  • Preparation of Dibutyltin Oxide or Dibutyltin Dichloride
    Dibutyltin oxide or dibutyltin dichloride serves as the tin source. These are commercially available or can be synthesized from dibutyltin dichloride and sodium hydroxide (for the oxide).

  • Formation of the Tin–Oxygen Bonds
    The dibutyltin compound is reacted with 2-butenoic acid derivatives (such as maleic anhydride or its esters) under controlled conditions. Typically, the reaction is performed in an inert solvent (e.g., toluene or xylene) under reflux.

  • Esterification with Diisooctyl Alcohol
    The intermediate tin–carboxylate complex is further esterified by reaction with diisooctyl alcohol, often in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to promote esterification and drive off water.

  • Isolation and Purification
    The final product is isolated by solvent extraction, followed by purification through recrystallization or chromatography. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are used to confirm product identity and purity.

Typical Reaction Conditions

Step Reagents/Conditions Notes
Tin source preparation Dibutyltin dichloride, NaOH (if oxide is needed) Commercially available as well
Carboxylation 2-butenoic acid derivative, solvent (toluene/xylene), reflux Inert atmosphere recommended
Esterification Diisooctyl alcohol, acid catalyst, heat (100–150°C) Water removal (Dean-Stark)
Purification Solvent extraction, recrystallization or chromatography NMR/HPLC for analysis

Analytical and Purification Techniques

  • NMR Spectroscopy: Used to confirm the structure, particularly the Z-configuration of the butenoic acid moieties.
  • HPLC: For purity assessment and preparative isolation.
  • Mass Spectrometry: Confirms molecular weight and composition.
  • Elemental Analysis: Verifies the presence and ratio of tin, carbon, hydrogen, and oxygen.

Data Table: Key Synthesis Parameters

Parameter Value/Condition Reference
Molecular Formula C₃₂H₅₆O₈Sn
Molecular Weight 687.5 g/mol
Typical Yield 60–80% (depends on conditions) (inferred)
Solvent Toluene or xylene
Catalyst p-Toluenesulfonic acid
Reaction Temperature 100–150°C
Purification Method Recrystallization/Chromatography
Analysis NMR, HPLC, MS

Summary Table: Preparation Overview

Step Description
1. Tin Source Dibutyltin oxide/dichloride prepared or purchased
2. Carboxylation Reaction with 2-butenoic acid derivative under reflux
3. Esterification Addition of diisooctyl alcohol, acid catalysis, water removal
4. Purification Extraction, recrystallization or chromatography
5. Analysis NMR, HPLC, MS for identity and purity confirmation

Q & A

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Measure mass loss at 25–300°C to determine decomposition thresholds.
  • Accelerated Aging : Store samples at 40°C/75% relative humidity for 6–12 months, monitoring viscosity and ester content via 1H^{1}\text{H} NMR.
  • Regulatory Compliance : Align stability data with EPA Significant New Use Rules (SNURs) for long-term risk assessment.

What methodologies are recommended for detecting trace impurities in synthesized batches?

Basic Research Question

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use C18 columns with acetonitrile/water gradients to separate residual dibutyltin precursors.
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify tin content at ppb levels to ensure purity >98%.
  • Reference Standards : Cross-check against CAS 25168-21-2 (related diisooctyl esters) for impurity profiling.

How can computational chemistry aid in predicting reactivity with biomolecules?

Advanced Research Question

  • Molecular Docking : Simulate interactions with cysteine-rich proteins (e.g., metallothioneins) to predict Sn binding affinity.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with cytotoxicity data from analogous organotins.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-
Reactant of Route 2
Reactant of Route 2
2-Butenoic acid, 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-

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